molecular formula C21H20N2O B14419595 N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide CAS No. 82505-86-0

N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide

Cat. No.: B14419595
CAS No.: 82505-86-0
M. Wt: 316.4 g/mol
InChI Key: BKZDRQPKTYHLBC-UHFFFAOYSA-N
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Description

N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide is a chemical compound known for its unique structure and properties. It is a diacetylene derivative that has potential solid-state polymerization reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide typically involves the reaction of appropriate precursors under controlled conditions. One reported method involves the recrystallization from a mixed solution of chloroform and ethanol (1:1 v/v) to obtain a specific polymorph . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale recrystallization techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding molecular interactions.

    Industry: Used in the development of advanced materials, including polymers with specific properties for industrial applications.

Mechanism of Action

The mechanism by which N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules. For example, in polymerization reactions, the compound’s diacetylene groups can undergo solid-state polymerization to form extended polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide is unique due to its specific structure, which includes a tert-butyl group and diphenylamino functionality. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

82505-86-0

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-tert-butyl-5-(N-phenylanilino)penta-2,4-diynamide

InChI

InChI=1S/C21H20N2O/c1-21(2,3)22-20(24)16-10-11-17-23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3H3,(H,22,24)

InChI Key

BKZDRQPKTYHLBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C#CC#CN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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